molecular formula C9H11NO3 B1599236 2,3-Dimethoxybenzaldoxime CAS No. 5470-95-1

2,3-Dimethoxybenzaldoxime

Cat. No.: B1599236
CAS No.: 5470-95-1
M. Wt: 181.19 g/mol
InChI Key: GKAIQNACVNFHCU-POHAHGRESA-N
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Description

2,3-Dimethoxybenzaldoxime is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzaldoxime, where two methoxy groups are attached to the benzene ring at the 2nd and 3rd positions. This compound is known for its applications in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzaldoxime can be synthesized from 2,3-dimethoxybenzaldehyde through an oximation reaction. The process involves the reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxybenzaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzaldoxime derivatives.

Scientific Research Applications

2,3-Dimethoxybenzaldoxime has several applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis to control reaction pathways and prevent unwanted side reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with antimicrobial and antioxidant properties.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-dimethoxybenzaldoxime involves its ability to interact with various molecular targets through its functional groups. The methoxy and oxime groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzaldoxime
  • 3,4-Dimethoxybenzaldoxime
  • 2,3-Dimethoxybenzamide

Comparison: 2,3-Dimethoxybenzaldoxime is unique due to the specific positioning of the methoxy groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5470-95-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(NZ)-N-[(2,3-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-10-11)9(8)13-2/h3-6,11H,1-2H3/b10-6-

InChI Key

GKAIQNACVNFHCU-POHAHGRESA-N

SMILES

COC1=CC=CC(=C1OC)C=NO

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N\O

Canonical SMILES

COC1=CC=CC(=C1OC)C=NO

Key on ui other cas no.

5470-95-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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